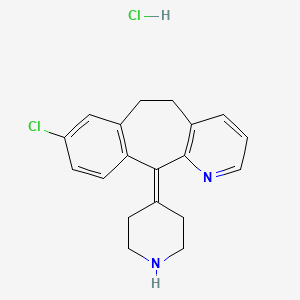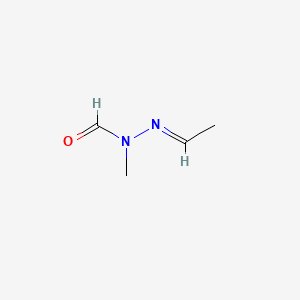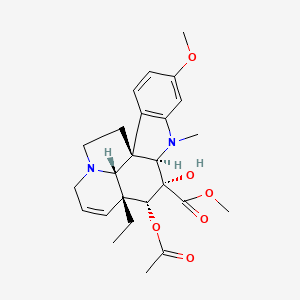
Estrone hemisuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estrone hemisuccinate: is a synthetic estrogen compound derived from estrone, a naturally occurring estrogen hormone. It is used in various medical and scientific applications due to its estrogenic properties. This compound is often utilized in hormone replacement therapy and research involving estrogenic activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Estrone hemisuccinate is synthesized by esterifying estrone with succinic anhydride. The reaction typically involves dissolving estrone in a suitable solvent such as pyridine or dimethylformamide, followed by the addition of succinic anhydride. The mixture is then heated to promote the esterification reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Estrone hemisuccinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield estrone and succinic acid.
Oxidation: this compound can be oxidized to form estrone-3,17-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Estrone and succinic acid.
Oxidation: Estrone-3,17-dione.
Reduction: Estradiol hemisuccinate.
Wissenschaftliche Forschungsanwendungen
Estrone hemisuccinate is widely used in scientific research due to its estrogenic properties. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of other estrogenic compounds and derivatives.
Biology: Employed in studies investigating the role of estrogens in cellular processes and gene expression.
Medicine: Utilized in hormone replacement therapy for menopausal women and in the treatment of estrogen deficiency disorders.
Industry: Applied in the development of diagnostic assays and as a standard in analytical chemistry
Wirkmechanismus
Estrone hemisuccinate exerts its effects by interacting with estrogen receptors in target tissues. Upon binding to the estrogen receptor, the hormone-receptor complex dimerizes and translocates to the nucleus, where it binds to estrogen response elements on DNA. This binding activates the transcription of estrogen-responsive genes, leading to various physiological effects such as cell proliferation, differentiation, and regulation of reproductive functions .
Vergleich Mit ähnlichen Verbindungen
Estrone hemisuccinate is compared with other estrogenic compounds such as:
Estradiol hemisuccinate: Similar in structure but differs in the position of esterification.
Estrone sulfate: A sulfate ester of estrone, used in hormone replacement therapy.
Estriol hemisuccinate: Another estrogenic compound with a different hydroxylation pattern
Uniqueness: this compound is unique due to its specific esterification with succinic acid, which alters its solubility and pharmacokinetic properties compared to other estrogenic compounds. This modification can influence its absorption, distribution, metabolism, and excretion in the body .
Eigenschaften
Molekularformel |
C22H26O5 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
4-[[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H26O5/c1-22-11-10-16-15-5-3-14(27-21(26)9-8-20(24)25)12-13(15)2-4-17(16)18(22)6-7-19(22)23/h3,5,12,16-18H,2,4,6-11H2,1H3,(H,24,25)/t16?,17?,18?,22-/m0/s1 |
InChI-Schlüssel |
VSHNBNRUBKFQCR-HVYAKZLKSA-N |
Isomerische SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10753361.png)
![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide](/img/structure/B10753363.png)







![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753418.png)

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B10753453.png)


